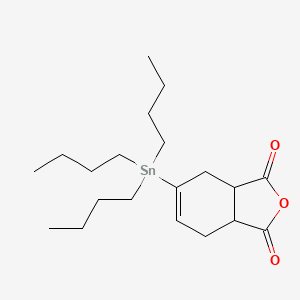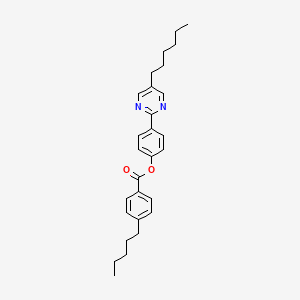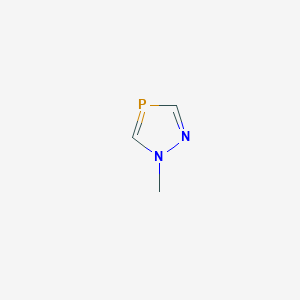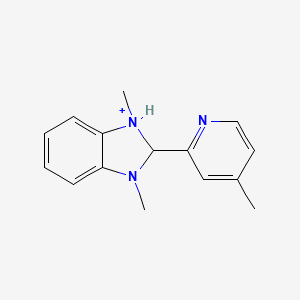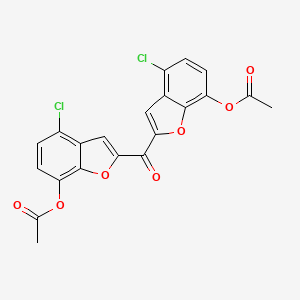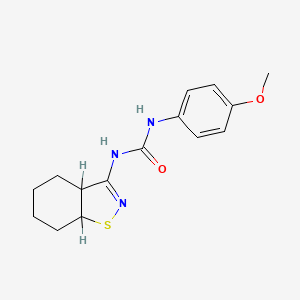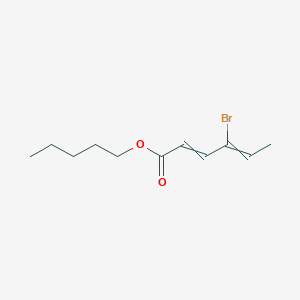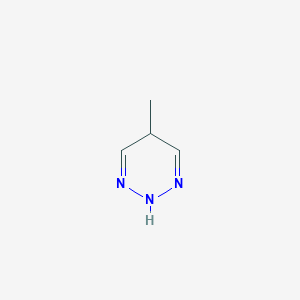
5-Methyl-2,5-dihydro-1,2,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,5-dihydro-1,2,3-triazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by a five-membered ring containing three nitrogen atoms, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5-dihydro-1,2,3-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amidines with N,N-dimethylethanolamine catalyzed by copper(II) chloride (CuCl2). This reaction involves the formation of three C–N bonds during the oxidative annulation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various alkyl or aryl triazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,5-dihydro-1,2,3-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitrogen atoms in the triazine ring can form hydrogen bonds with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another nitrogen-containing heterocycle with similar applications in pharmaceuticals and materials science.
1,3,5-Triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
1,2,4-Triazole: Widely studied for its biological activities and used in the development of antifungal and anticancer drugs.
Uniqueness
5-Methyl-2,5-dihydro-1,2,3-triazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Eigenschaften
CAS-Nummer |
101219-10-7 |
|---|---|
Molekularformel |
C4H7N3 |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
5-methyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C4H7N3/c1-4-2-5-7-6-3-4/h2-4,7H,1H3 |
InChI-Schlüssel |
UFPSZPZTOPEXEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=NNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
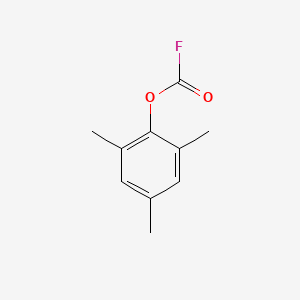
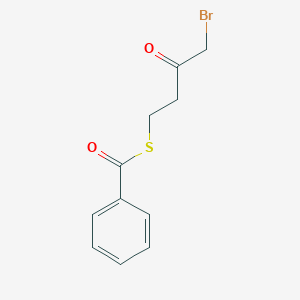
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
